molecular formula C4H7N3O B130813 5-Methoxy-1H-pyrazol-3-amine CAS No. 41307-23-7

5-Methoxy-1H-pyrazol-3-amine

Cat. No. B130813
CAS RN: 41307-23-7
M. Wt: 113.12 g/mol
InChI Key: DSFUCCQCXNNWLA-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrazol-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a simple aromatic ring organic compound of the heterocyclic diazole series .


Synthesis Analysis

The synthesis of 5-Methoxy-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A specific example includes the reaction of 3- (tert -butyl)-1-methyl-1 H -pyrazol-5-amine 1 with p -methoxybenzaldehyde 2 .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-pyrazol-3-amine consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

5-Methoxy-1H-pyrazol-3-amine can react with other compounds to form new substances. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

5-Methoxy-1H-pyrazol-3-amine has a molecular weight of 113.12 . It is a liquid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Anti-Cancer Activities

  • A study described an environmentally friendly method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using 5-Methoxy-1H-pyrazol-3-amine. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).

Antimicrobial Agents

  • Another research synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to assess their antibacterial and antifungal activities. These compounds demonstrated potent antimicrobial activities against various bacterial and fungal strains (Raju et al., 2010).

C-H Amination Catalysis

  • A study explored the use of Rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, demonstrating a method for functionalizing existing drugs and other compounds (Wu et al., 2014).

Synthesis of N-Heterocyclic Amines

  • Research highlighted an efficient synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, emphasizing its potential as a key synthetic intermediate for valuable pyrazole derivatives (Becerra et al., 2021).

Medical Imaging Tracers

  • Methoxy-substituted analogs of O-1302, including variants of 1H-pyrazol-3-amine, were synthesized to develop tracers for medical imaging, specifically targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Modification of Polymeric Materials

  • A study modified poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, demonstrating enhanced antibacterial and antifungal activities and potential for medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

  • New synthesized bipyrazole compounds, such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, have been shown to effectively inhibit corrosion of pure iron in acidic media, indicating potential applications in materials science (Chetouani et al., 2005).

Biological Activity Studies

  • Pyrazole derivatives were synthesized and characterized for their antitumor, antifungal, and antibacterial activities. These studies identified pharmacophore sites crucial for these biological activities, offering insights for drug development (Titi et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-methoxy-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUCCQCXNNWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559704
Record name 3-Methoxy-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-pyrazol-3-amine

CAS RN

41307-23-7
Record name 3-Methoxy-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ioannidis, ML Lamb, T Wang, L Almeida… - Journal of medicinal …, 2011 - ACS Publications
… The hydrochloride salt was obtained after dissolving 5-methoxy-1H-pyrazol-3-amine in MeOH and dropwise treatment of the resulting mixture with a solution of HCl (4 N in dioxane). …
Number of citations: 132 pubs.acs.org

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